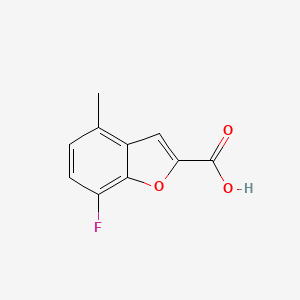

7-Fluoro-4-methyl-1-benzofuran-2-carboxylic acid

Description

Significance of Heterocyclic Compounds in Advanced Organic Synthesis and Chemical Biology

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, form the bedrock of a substantial portion of modern organic chemistry and chemical biology. Their prevalence in nature is underscored by their presence in essential biomolecules such as nucleic acids, vitamins, and alkaloids. In the realm of synthetic chemistry, heterocycles serve as versatile building blocks for the construction of complex molecular frameworks, enabling the development of new pharmaceuticals, agrochemicals, and functional materials. The unique electronic and steric properties conferred by the heteroatoms im-part distinct reactivity profiles, making them indispensable tools for medicinal chemists in the design of novel therapeutic agents.

The Benzofuran (B130515) Core: Structural Prominence and Synthetic Challenges

The benzofuran core, an aromatic bicyclic heterocycle consisting of a fused benzene (B151609) and furan (B31954) ring, is a prominent structural motif found in a wide array of natural products and synthetic compounds with diverse biological activities. rsc.org Derivatives of benzofuran have been reported to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. rsc.org The synthesis of the benzofuran scaffold, however, can present challenges. Classical methods often involve harsh reaction conditions and may lack regioselectivity, particularly when constructing highly substituted derivatives. nih.govjocpr.com Consequently, the development of novel and efficient synthetic methodologies for the construction of functionalized benzofurans remains an active area of research. niscair.res.inacs.org

Strategic Importance of Halogenation (e.g., Fluorine) and Alkyl Substitution in Heterocyclic Systems

The strategic incorporation of halogen atoms, particularly fluorine, and alkyl groups onto heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. The introduction of a fluorine atom can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. tandfonline.commdpi.com This is attributed to the high electronegativity and small size of the fluorine atom, which can influence local electronic environments and participate in favorable intermolecular interactions. researchgate.net Similarly, the addition of alkyl groups, such as a methyl group, can impact a molecule's steric profile and hydrophobicity, which can in turn affect its biological activity and pharmacokinetic properties. mdpi.com The precise positioning of these substituents on the heterocyclic core is crucial for optimizing the desired therapeutic effects. mdpi.com

The Carboxylic Acid Functionality in Chemical Synthesis and Functional Materials

The carboxylic acid group is a fundamental functional group in organic chemistry, serving as a versatile precursor for a wide range of other functionalities, including esters, amides, and acid halides. Its ability to participate in hydrogen bonding and its acidic nature make it a key component in the design of molecules with specific binding properties and in the construction of supramolecular assemblies. In the context of drug design, the carboxylic acid moiety can enhance water solubility and act as a crucial interaction point with biological receptors. Furthermore, carboxylic acids are integral to the development of functional materials such as metal-organic frameworks (MOFs) and polymers.

Research Landscape and Significance of 7-Fluoro-4-methyl-1-benzofuran-2-carboxylic Acid

A comprehensive search of the scientific literature reveals that while the benzofuran-2-carboxylic acid scaffold is well-studied, specific research dedicated solely to this compound is limited. The compound is commercially available, with a registered CAS number of 1427398-20-6, indicating its use as a potential building block in chemical synthesis. bldpharm.comchemicalbook.com

Compound Data

Specific experimental data for this compound is not extensively reported in publicly accessible literature. The following tables provide data for the parent compound, Benzofuran-2-carboxylic acid, for comparative purposes.

Table 1: Physicochemical Properties of Benzofuran-2-carboxylic acid

| Property | Value | Reference |

| Molecular Formula | C₉H₆O₃ | nist.govnist.gov |

| Molecular Weight | 162.14 g/mol | nist.govnist.gov |

| CAS Number | 496-41-3 | nist.govnist.gov |

Table 2: Spectroscopic Data for Benzofuran-2-carboxylic acid

| Technique | Data | Reference |

| UV/Visible Spectrum | Available in NIST WebBook | nist.gov |

| IR Spectrum | Available in NIST WebBook | nist.gov |

| Mass Spectrum | Available in NIST WebBook | nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-4-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c1-5-2-3-7(11)9-6(5)4-8(14-9)10(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYJSALTROJCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(OC2=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluoro 4 Methyl 1 Benzofuran 2 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis of the 7-Fluoro-4-methyl-1-benzofuran-2-carboxylic Acid Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary disconnection points are the bonds forming the furan (B31954) ring, specifically the C-O and C-C bonds.

Disconnection Approach 1: C-O and C2-C3 Bond Formation

This approach involves the formation of the benzofuran (B130515) ring from a suitably substituted phenol (B47542) and a two-carbon unit that will form the C2 and C3 positions of the furan ring. Key disconnections lead back to a substituted phenol, such as 3-fluoro-6-methylphenol, and a synthon for the 2-carboxylic acid group.

Disconnection Approach 2: C3a-C4 and C7-C7a Bond Formation (Benzannulation)

Another strategy involves the construction of the benzene (B151609) ring onto an existing furan scaffold. This is a less common but viable approach for certain substitution patterns.

Disconnection Approach 3: Functional Group Interconversion

This strategy focuses on the late-stage introduction of the fluoro and methyl groups onto a pre-formed benzofuran-2-carboxylic acid scaffold. This requires robust methods for regioselective functionalization of the benzofuran ring.

The most common and versatile strategies generally involve building the furan ring onto a pre-existing, appropriately substituted benzene ring, as outlined in Disconnection Approach 1. This allows for greater control over the final substitution pattern.

Formation of the Benzofuran Ring System

The construction of the benzofuran core is a pivotal step in the synthesis of the target molecule. A variety of classical and modern synthetic methods have been developed for this purpose.

Established Cyclization Reactions for Benzofuran Synthesis

Several named reactions and established multi-step sequences are routinely employed for the synthesis of the benzofuran ring system.

Perkin Rearrangement : This reaction involves the ring contraction of a 3-halocoumarin in the presence of a base to yield a benzofuran-2-carboxylic acid. nih.govfao.orgwikipedia.org This method is particularly relevant as it directly furnishes the desired carboxylic acid functionality at the 2-position. The reaction proceeds via base-catalyzed opening of the lactone ring, followed by an intramolecular nucleophilic attack to form the furan ring. nih.gov Microwave-assisted Perkin rearrangements have been shown to significantly reduce reaction times and improve yields. nih.govfao.org

O-Arylation followed by Cyclization : This two-step process involves the O-arylation of a phenol with a reagent containing a two-carbon unit, followed by an intramolecular cyclization to form the benzofuran. A common approach is the reaction of a salicylaldehyde (B1680747) with a haloacetate, followed by cyclization of the resulting intermediate. researchgate.net

Intramolecular Wittig Reaction : This method provides a powerful tool for the synthesis of highly functionalized benzofurans. The reaction involves the intramolecular cyclization of a phosphorus ylide, which can be generated in situ, with an ester, thioester, or amide functionality to form the furan ring. acs.orgrsc.orgnih.govnih.govfigshare.com This approach offers mild reaction conditions and a broad substrate scope. rsc.org

| Established Cyclization Reaction | Description | Key Features |

| Perkin Rearrangement | Ring contraction of a 3-halocoumarin using a base. nih.govfao.orgwikipedia.org | Directly yields benzofuran-2-carboxylic acids. nih.gov |

| O-Arylation/Cyclization | Two-step process involving O-arylation of a phenol followed by intramolecular cyclization. researchgate.net | Versatile for various substitution patterns. |

| Intramolecular Wittig Reaction | Intramolecular cyclization of a phosphorus ylide with an ester or related functional group. acs.orgrsc.orgnih.govnih.govfigshare.com | Mild conditions, broad substrate scope. rsc.org |

Metal-Catalyzed Methodologies for Benzofuran Core Construction

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofurans. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for benzofuran synthesis. nih.govacs.org Common strategies include the coupling of o-halophenols with terminal alkynes (Sonogashira coupling) followed by intramolecular cyclization. acs.org Oxidative cyclization of O-aryl cyclic vinylogous esters is another effective palladium-catalyzed method. nih.govacs.org

Rhodium-Catalyzed Reactions : Rhodium catalysts can be employed in annulation reactions to construct the benzofuran scaffold.

Silver-Catalyzed Reactions : Silver catalysts are also utilized in the synthesis of benzofurans, often in conjunction with other metals or as promoters for cyclization reactions.

| Metal Catalyst | Reaction Type | Example Starting Materials |

| Palladium | Sonogashira coupling followed by cyclization | o-halophenols and terminal alkynes acs.org |

| Palladium | Oxidative cyclization | O-aryl cyclic vinylogous esters nih.govacs.org |

| Copper | Coupling and cyclization | o-halophenols and terminal alkynes |

| Nickel | Intramolecular nucleophilic addition | Aryl halides and aryl ketones organic-chemistry.org |

| Gold | Cyclization of alkynols | TMS-terminated alkynols nih.gov |

| Rhodium | Annulation reactions | Not detailed in provided context |

| Silver | Cyclization promoter | Not detailed in provided context |

Emerging Approaches in Benzofuran Annulation

Recent advancements in synthetic methodology have introduced novel approaches for benzofuran synthesis that utilize light or electricity to drive the reactions.

Photochemical Approaches : Photochemical reactions offer a metal-free and often milder alternative for C-C and C-O bond formation. The photocyclization of 2-ethynylbiphenyls and 1,4-diaryl-1-buten-3-ynes can lead to the formation of the benzofuran ring system. nih.gov A photochemical [2+2+1] radical annulation of 2-vinyloxy arylalkynes with bromomalonates has also been developed. researchgate.netrsc.org Furthermore, photochemical permutation of meta-substituted phenols can be used to access ortho-substituted phenols, which are precursors for benzofuran synthesis. nih.gov

Electrochemical Approaches : Electrochemical synthesis provides a green and sustainable method for constructing benzofuran rings. The electrochemical oxidation of phenols can generate reactive intermediates that undergo cyclization. beilstein-journals.orgrsc.orghku.hk For instance, the electrochemical cyclization of alkynes has been shown to produce functionalized benzofurans. nih.gov

Regioselective Introduction of Substituents

The precise placement of the fluoro and methyl groups on the benzofuran ring is crucial for the synthesis of the target molecule. This requires regioselective functionalization strategies.

Strategies for Fluorination at the 7-Position of the Benzofuran Ring

Introducing a fluorine atom at the 7-position of the benzofuran ring can be achieved through various fluorination methods. The choice of strategy often depends on the timing of the fluorination step (early-stage introduction on the starting phenol or late-stage fluorination of the benzofuran core).

Electrophilic Fluorination : This is a common method for introducing fluorine onto aromatic and heteroaromatic rings. wikipedia.org Reagents such as Selectfluor™ can be used for the fluorination of benzofurans. nih.govrsc.org The regioselectivity of the reaction is influenced by the electronic properties of the existing substituents on the benzofuran ring. For the synthesis of this compound, electrophilic fluorination of a 4-methyl-1-benzofuran-2-carboxylic acid precursor would be a potential route, although controlling the regioselectivity to favor the 7-position over other activated positions might be challenging.

Nucleophilic Fluorination : Nucleophilic fluorination is another important strategy, often involving the displacement of a leaving group (e.g., a halogen or a nitro group) with a fluoride (B91410) source. This approach requires the pre-installation of a suitable leaving group at the 7-position.

Starting from a Fluorinated Precursor : A highly convergent and often more regioselective approach is to start with a commercially available or readily synthesized phenol that already contains the fluorine atom at the desired position, such as 3-fluoro-6-methylphenol. This precursor can then be subjected to one of the benzofuran ring-forming reactions described in section 2.2.

Methodologies for Methylation at the 4-Position of the Benzofuran Ring

Direct methylation of a pre-formed benzofuran scaffold at the 4-position (an aromatic C-H bond) is challenging due to the preferential reactivity of the furan ring. Therefore, the most common and effective strategy involves constructing the benzofuran ring from a precursor that already contains the required methyl group at the correct position. nih.gov

Precursor-Based Synthesis: This approach typically starts with a substituted phenol, such as 2-fluoro-5-methylphenol, which serves as the foundational building block for the benzene portion of the benzofuran. The benzofuran ring is then constructed onto this precursor. This ensures the methyl group is precisely located at what will become the 4-position of the final benzofuran skeleton. Various cyclization strategies can be employed to form the furan ring, such as those involving reactions with α-halo ketones or other appropriate reagents. nih.govjocpr.com

Alternative Method via Substituent Migration: A more novel and less conventional method involves a researchgate.netresearchgate.net-sigmatropic rearrangement where a substituent on the starting phenol migrates during the cyclization process. For instance, research has shown that treating o-cresol (B1677501) (2-methylphenol) with specific alkynyl sulfoxides can lead to the formation of a mixture of 7-methyl and 4-methyl-substituted benzofurans. rsc.org This occurs through a complex mechanism involving a cationic intermediate that facilitates the migration of the methyl group from the 2-position of the phenol to the 4-position of the newly formed benzofuran ring. While academically interesting, this method's control and yield for a specific isomer like the 4-methyl derivative can be a significant challenge compared to the precursor-based approach. rsc.org

| Methodology | Starting Material Example | Key Principle | Outcome |

|---|---|---|---|

| Precursor-Based Synthesis | 2-Fluoro-5-methylphenol | The methyl group is incorporated into the starting phenol before the benzofuran ring is formed. | Regiospecific formation of the 4-methylbenzofuran (B3053873) skeleton. |

| Substituent Migration | o-Cresol (2-methylphenol) | A methyl group migrates from the ortho position of the phenol to the 4-position of the benzofuran during a rearrangement reaction. | Formation of a mixture of isomers, including the 4-methylbenzofuran. rsc.org |

Formation of the Carboxylic Acid Moiety at the 2-Position

The introduction of a carboxylic acid group at the C2 position of the benzofuran ring is a common transformation that can be achieved through several reliable methods. The C2 position is generally the most reactive site on the furan portion of the scaffold, making it amenable to functionalization. nih.gov

Hydrolysis of Ester Precursors: A widely used and dependable method is the saponification of a corresponding benzofuran-2-carboxylate ester (e.g., methyl or ethyl ester). The ester, which is often synthesized directly via the ring-forming cyclization step, is treated with a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol (B145695) or methanol. nih.govnih.gov The reaction mixture is typically heated to drive the hydrolysis to completion. Subsequent acidification with a mineral acid, such as hydrochloric acid (HCl), neutralizes the resulting carboxylate salt and precipitates the desired benzofuran-2-carboxylic acid. nih.gov

Direct Carboxylation via Metalation: This method allows for the direct conversion of a C-H bond at the 2-position to a carboxylic acid group. It involves the deprotonation of the 2-position of the benzofuran ring using a strong organometallic base, most commonly n-butyllithium (n-BuLi). This reaction generates a highly reactive 2-lithiobenzofuran intermediate. mdpi.com This intermediate is then quenched by reacting it with carbon dioxide (either as a gas or in its solid form, dry ice). An acidic workup is then performed to protonate the lithium carboxylate salt, yielding the final carboxylic acid product.

| Method | Precursor | Key Reagents | General Conditions |

|---|---|---|---|

| Ester Hydrolysis | Ethyl or Methyl benzofuran-2-carboxylate | 1. NaOH or KOH 2. HCl or H₂SO₄ | Aqueous alcohol (e.g., ethanol), heated under reflux, followed by acidification. nih.gov |

| Direct Carboxylation | Substituted Benzofuran | 1. n-Butyllithium (n-BuLi) 2. Carbon Dioxide (CO₂) 3. H₃O⁺ (acidic workup) | Anhydrous ether solvent (e.g., THF, diethyl ether) at low temperature (e.g., -78 °C) for lithiation, followed by quenching with CO₂. mdpi.com |

Purification and Isolation Techniques in the Synthesis of Benzofuran Carboxylic Acids

The successful synthesis of benzofuran carboxylic acids relies on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. A combination of methods is often employed to achieve high purity of the final compound.

Acid-Base Extraction: This is a highly effective technique for separating carboxylic acids from neutral or basic impurities. The crude reaction mixture is typically dissolved in an organic solvent, such as ethyl acetate. This organic solution is then washed with a basic aqueous solution, like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The acidic benzofuran carboxylic acid reacts with the base to form its corresponding water-soluble carboxylate salt, which partitions into the aqueous layer. The organic layer, containing neutral or basic impurities, is then separated and discarded. The aqueous layer is subsequently acidified with a strong acid (e.g., concentrated HCl), which re-protonates the carboxylate salt, causing the pure carboxylic acid to precipitate out of the solution. google.com The solid product can then be collected by filtration.

Recrystallization: Recrystallization is the primary method for purifying the final solid product. illinois.edu The crude carboxylic acid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, acetone-methanol) in which the compound is highly soluble at elevated temperatures but poorly soluble at cooler temperatures. google.com As the solution cools slowly, the solubility of the benzofuran carboxylic acid decreases, allowing it to form a crystalline lattice while impurities tend to remain dissolved in the solvent (mother liquor). The pure crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.

Chromatography: When recrystallization or extraction is insufficient, chromatographic methods are employed.

Column Chromatography: This is a versatile technique used to purify both intermediates and final products. The crude material is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), such as a mixture of petroleum ether and ethyl acetate, is passed through the column. nih.gov Separation occurs based on the differential adsorption of the components to the silica gel; less polar compounds typically elute faster than more polar ones. Fractions are collected and analyzed (often by TLC) to isolate the pure compound. mdpi.commdpi.com

Thin-Layer Chromatography (TLC): While not a large-scale purification method, TLC is crucial for monitoring the progress of a reaction and for identifying the appropriate solvent system for column chromatography. nih.govniscair.res.in

| Technique | Primary Application | Underlying Principle |

|---|---|---|

| Acid-Base Extraction | Separating the acidic product from neutral/basic impurities. | Differential solubility of the acid and its salt form in organic and aqueous phases. |

| Recrystallization | Final purification of the solid product. | Temperature-dependent solubility of the compound in a chosen solvent. illinois.edu |

| Column Chromatography | Purification of intermediates or complex mixtures. | Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase (eluent). nih.gov |

Chemical Transformations and Functionalization Strategies of 7 Fluoro 4 Methyl 1 Benzofuran 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group at the C2 position is a primary site for modification, enabling the synthesis of various ester and amide derivatives, or its removal or reduction to introduce other functionalities.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for modifying the molecule's properties.

Esterification: Standard acid-catalyzed esterification, known as the Fischer-Speier esterification, can be employed. This involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to yield the corresponding ester. masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as a solvent helps drive it towards the product side. masterorganicchemistry.com Alternatively, titanium(IV) chloride (TiCl₄) has been shown to be an effective promoter for the direct esterification of various carboxylic acids, offering another potential route.

Table 1: Representative Esterification Reactions of 7-Fluoro-4-methyl-1-benzofuran-2-carboxylic Acid An interactive data table showing different alcohols, potential catalysts, and the resulting ester products.

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 7-fluoro-4-methyl-1-benzofuran-2-carboxylate |

| Ethanol (B145695) | TsOH | Ethyl 7-fluoro-4-methyl-1-benzofuran-2-carboxylate |

| Isopropanol | H₂SO₄ | Isopropyl 7-fluoro-4-methyl-1-benzofuran-2-carboxylate |

Amidation: The synthesis of amides from this compound can be achieved through several established methods. A common approach involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to form the amide bond. nih.gov

Alternatively, direct amidation can be accomplished using peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the reaction between the carboxylic acid and an amine. nih.gov Recent advancements have also demonstrated the use of catalysts like titanium(IV) fluoride (B91410) (TiF₄) for the direct formation of amides from carboxylic acids and amines in good to excellent yields. researchgate.netrsc.org

Table 2: Exemplary Amidation Reactions An interactive data table illustrating the synthesis of various amides from this compound.

| Amine | Coupling Method/Reagent | Product |

|---|---|---|

| Ammonia | SOCl₂, then NH₃ | 7-Fluoro-4-methyl-1-benzofuran-2-carboxamide |

| Aniline | EDC | N-Phenyl-7-fluoro-4-methyl-1-benzofuran-2-carboxamide |

| Morpholine | TiF₄ | (7-Fluoro-4-methyl-1-benzofuran-2-yl)(morpholino)methanone |

Decarboxylation and Reduction Pathways

Decarboxylation: The removal of the carboxylic acid group from the benzofuran (B130515) ring can be challenging for aromatic carboxylic acids. google.com Standard thermal decarboxylation often requires harsh conditions. However, specialized methods such as copper-catalyzed decarboxylation in quinoline (B57606) or palladium-catalyzed protocols could potentially be applied to replace the carboxyl group with a hydrogen atom, yielding 7-fluoro-4-methyl-1-benzofuran.

Reduction: The carboxylic acid can be reduced to a primary alcohol, 7-fluoro-4-methyl-1-benzofuran-2-yl)methanol. This transformation is typically accomplished using strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent, followed by an acidic workup. chemistrysteps.comchemguide.co.uk It is important to note that milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of carboxylic acids. chemistrysteps.com More recent methods utilizing manganese(I)-catalyzed hydrosilylation present a milder alternative for this conversion. nih.gov Complete reduction of the carboxylic acid down to a methyl group (to form 2,4-dimethyl-7-fluoro-1-benzofuran) would require a multi-step sequence, for example, reduction to the alcohol, conversion to a halide, and subsequent reduction.

Modifications of the Benzofuran Ring System

The benzofuran core itself presents opportunities for functionalization on both the benzene (B151609) and furan (B31954) moieties.

Electrophilic Aromatic Substitution on the Benzene Moiety of the Benzofuran

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the benzene portion of the molecule. The regioselectivity of such reactions is governed by the directing effects of the substituents already present: the 4-methyl group, the 7-fluoro group, and the fused furan ring.

The 4-methyl group is an activating, ortho-, para-director. unizin.org The 7-fluoro group is a deactivating, ortho-, para-director due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. csbsju.edulibretexts.org The oxygen atom of the fused furan ring is a strong activating group and directs ortho- and para- to itself. In the context of the benzene ring, this translates to activation of the C6 and C7a positions, which are already part of the ring fusion.

The only available position on the benzene ring for substitution is C5. The directing effects of the adjacent substituents will influence the reactivity of this position. The activating 4-methyl group directs to the ortho-position (C5), while the deactivating 7-fluoro group directs to its ortho-position (C6, which is blocked). Therefore, the activating effect of the methyl group is expected to be the dominant influence, directing incoming electrophiles to the C5 position.

Table 3: Predicted Products of Electrophilic Aromatic Substitution An interactive data table showing potential electrophilic substitution reactions and the predicted major product.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 7-Fluoro-4-methyl-5-nitro-1-benzofuran-2-carboxylic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-7-fluoro-4-methyl-1-benzofuran-2-carboxylic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-7-fluoro-4-methyl-1-benzofuran-2-carboxylic acid |

Nucleophilic Substitutions and Cross-Coupling Reactions on the Fluorinated Benzene Moiety

The carbon-fluorine bond is the strongest single bond to carbon, making nucleophilic aromatic substitution (SₙAr) on the 7-fluoro position challenging. nih.gov SₙAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate, a condition not met in this molecule. nih.gov However, modern synthetic methods, such as those employing organic photoredox catalysis, have shown promise in enabling the SₙAr of unactivated fluoroarenes with various nucleophiles, including azoles, amines, and carboxylic acids. nih.gov

Transition metal-catalyzed cross-coupling reactions offer a more viable strategy for functionalizing the C7 position. While the C-F bond is notoriously difficult to activate, specialized catalyst systems have been developed for this purpose. Palladium-catalyzed couplings, such as Suzuki, Stille, or Buchwald-Hartwig reactions, can be employed to form new carbon-carbon or carbon-heteroatom bonds at the C7 position. These reactions often require specific ligands (e.g., bulky, electron-rich phosphines) and conditions to facilitate the oxidative addition of the palladium catalyst into the strong C-F bond. nih.govrsc.org

Reactions Involving the Furan Ring

The furan part of the benzofuran system is electron-rich and can participate in its own set of chemical transformations. While the C2 position is occupied by the carboxylic acid, the C3 position is available for reaction. Electrophilic attack can occur at the C3 position, although the benzene ring is generally more reactive in benzofurans.

More characteristic reactions of the furan ring include cycloaddition reactions. For instance, furans can act as dienes in Diels-Alder reactions with reactive dienophiles, although the aromaticity of the benzofuran system makes this less favorable than with simple furans.

The furan ring is also susceptible to oxidative cleavage. rsc.org Strong oxidizing agents can open the furan ring, leading to the formation of dicarbonyl compounds. However, for the purpose of functionalization while retaining the core structure, such reactions are generally avoided. Ring-opening can also be achieved using transition metal catalysis, for example with nickel catalysts, to yield functionalized phenol (B47542) derivatives. researchgate.net

Synthesis of Structurally Diverse Derivatives for Structure-Activity Relationship (SAR) Studies

The strategic derivatization of the this compound scaffold is a key step in exploring its therapeutic potential. By systematically modifying its structure and observing the corresponding changes in biological activity, researchers can elucidate the structure-activity relationship (SAR), providing a roadmap for the design of more potent and selective agents. The primary focus of these modifications is often the carboxylic acid functional group at the 2-position, which serves as a versatile handle for introducing a wide array of chemical moieties.

One of the most common and effective strategies for diversifying this scaffold is the synthesis of a library of amide derivatives. The general approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with a diverse panel of primary or secondary amines. This method allows for the introduction of various substituents on the amide nitrogen, enabling a thorough investigation of the impact of steric and electronic properties on the compound's biological profile.

While specific SAR studies starting from this compound are not extensively documented in publicly available literature, the principles of derivatization and the resulting SAR can be inferred from studies on closely related benzofuran-2-carboxamide (B1298429) structures. These studies provide a valuable framework for predicting how modifications to the target compound might influence its activity.

Research into benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives has revealed that these compounds can exhibit significant cytotoxic activities against various human cancer cell lines, including renal, colon, breast, gastric, lung, and prostate cancers. nih.gov Furthermore, these derivatives have been shown to inhibit NF-κB transcriptional activity, a key pathway in inflammatory and cancerous processes. nih.gov The SAR from these studies indicates that the nature of the substituent on the N-phenyl ring plays a crucial role in determining both anticancer and NF-κB inhibitory potency. nih.gov

For instance, the presence of groups with a positive mesomeric effect (+M) and hydrophobic groups on the N-phenyl ring was found to enhance anticancer and NF-κB inhibitory activities, respectively. nih.gov This suggests that for derivatives of this compound, the introduction of electron-donating and lipophilic substituents on an N-aryl group could be a promising strategy to enhance biological activity.

A hypothetical library of derivatives synthesized from this compound could be designed to probe these relationships systematically. The following table illustrates a potential set of derivatives and the rationale for their inclusion in an SAR study, based on findings from related benzofuran scaffolds.

| Derivative | Amine Reagent | Rationale for Synthesis |

| 1a | Aniline | Parent compound for N-aryl amide series. |

| 1b | 4-Methoxyaniline | Introduction of an electron-donating group (+M effect) to potentially enhance anticancer activity. |

| 1c | 4-Chloroaniline | Introduction of an electron-withdrawing and hydrophobic group to probe electronic and lipophilic effects. |

| 1d | 4-(Trifluoromethyl)aniline | Introduction of a strong electron-withdrawing group to assess the impact of electronic modulation. |

| 1e | 4-tert-Butylaniline | Introduction of a bulky, hydrophobic group to explore steric and lipophilic requirements. |

| 1f | Benzylamine | To evaluate the effect of a flexible linker between the amide and the phenyl ring. |

| 1g | Piperidine | To introduce a saturated heterocyclic ring and assess the impact on solubility and activity. |

| 1h | Morpholine | To introduce a heteroatom within the cyclic amine to potentially improve pharmacokinetic properties. |

Modern synthetic methodologies, such as those combining 8-aminoquinoline (B160924) directed C-H functionalization with transamidation, offer sophisticated routes to elaborate benzofuran-2-carboxamide derivatives. mdpi.com This approach allows for the introduction of various aryl and heteroaryl substituents at the C3 position of the benzofuran ring prior to the diversification of the amide group. mdpi.com Such strategies could be applied to the this compound core to generate a rich library of compounds for comprehensive SAR studies.

Advanced Spectroscopic and Structural Characterization of 7 Fluoro 4 Methyl 1 Benzofuran 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 7-Fluoro-4-methyl-1-benzofuran-2-carboxylic acid, a combination of 1D and 2D NMR experiments would provide an unambiguous assignment of all proton, carbon, and fluorine signals.

Proton (¹H) and Carbon (¹³C) NMR Analysis.

The ¹H NMR spectrum is expected to reveal distinct signals corresponding to each unique proton in the molecule. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm). The aromatic region would show two signals for the protons on the benzene (B151609) ring (H-5 and H-6), and the furan (B31954) ring would have one proton signal (H-3). The methyl group protons at position 4 would appear as a singlet in the upfield region (around 2-3 ppm). The integration of these signals would correspond to the number of protons (1H, 1H, 1H, 1H, and 3H, respectively).

The ¹³C NMR spectrum would display ten distinct signals, one for each unique carbon atom in the structure. The carbon of the carboxylic acid group (C=O) would be the most deshielded, appearing far downfield. The eight carbons of the benzofuran (B130515) core would have chemical shifts influenced by their electronic environment, with the fluorine- and oxygen-bearing carbons showing characteristic shifts. The methyl carbon would be found in the upfield region of the spectrum.

A hypothetical data table for the expected NMR signals is presented below. Note that these are estimated values and actual experimental data may vary.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This table is predictive as experimental data is not publicly available.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| COOH | >10 (broad s) | ~160-170 |

| C2 | - | ~145-155 |

| C3 | ~7.0-7.5 (s) | ~110-120 |

| C3a | - | ~140-150 |

| C4 | - | ~120-130 (q) |

| C4-CH₃ | ~2.0-2.5 (s) | ~15-25 |

| C5 | ~7.0-7.5 (d) | ~115-125 (d) |

| C6 | ~7.0-7.5 (dd) | ~120-130 (d) |

| C7 | - | ~150-160 (d, ¹JCF) |

| C7a | - | ~120-130 (d) |

s = singlet, d = doublet, dd = doublet of doublets, q = quartet. Couplings with fluorine are expected.

Fluorine (¹⁹F) NMR for Probing Fluorine Environments and Coupling Patterns.

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. researchgate.net For this molecule, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom. The chemical shift of this signal would be characteristic of an aryl fluoride (B91410). Crucially, this fluorine atom would exhibit coupling to nearby protons and carbons. This would result in splitting patterns (doublets or doublet of doublets) in the signals for H-6, C-6, C-7, and C-7a in the ¹H and ¹³C NMR spectra, with coupling constants (J-values) that are characteristic of the number of bonds separating the coupled nuclei (e.g., ³JHF, ²JCF, ³JCF). nist.gov These coupling patterns are definitive proof of the fluorine's position on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY).

To confirm the precise connectivity, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the adjacency of H-5 and H-6 on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons (C-3, C-5, C-6, and the methyl carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity between protons, for example, showing a correlation between the methyl protons and the H-5 proton, further confirming their spatial relationship.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis.

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The high-resolution mass spectrum (HRMS) for this compound (formula: C₁₀H₇FO₃) would show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to a highly accurate mass, confirming the elemental composition.

Electron ionization (EI) mass spectrometry would induce fragmentation. The fragmentation of carboxylic acids often involves characteristic losses. uni.lu For this molecule, key fragmentation pathways would be expected to include:

Loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak.

Loss of a carboxyl group (•COOH), resulting in an [M-45]⁺ peak.

Decarboxylation (loss of CO₂) to give an [M-44]⁺ peak.

The stability of the benzofuran ring system would likely make it a prominent feature in the fragmentation pattern.

Table 2: Predicted Mass Spectrometry Fragments (Note: This table is predictive as experimental data is not publicly available.)

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 194 | [C₁₀H₇FO₃]⁺ | Molecular Ion (M⁺) |

| 177 | [C₁₀H₆FO₂]⁺ | •OH |

| 149 | [C₉H₆FO]⁺ | •COOH |

| 150 | [C₉H₇FO]⁺ | CO₂ |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound would be dominated by absorptions characteristic of a carboxylic acid. researchgate.net A very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer is expected. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1680-1710 cm⁻¹. Other significant peaks would include C-O stretching (around 1210-1320 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and a strong C-F stretching band (around 1000-1100 cm⁻¹).

Raman spectroscopy would complement the IR data. The aromatic ring vibrations and the C=C bond of the furan ring would likely produce strong Raman signals.

Table 3: Predicted Principal IR Absorption Bands (Note: This table is predictive as experimental data is not publicly available.)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~2950 | C-H stretch | Methyl |

| 1680-1710 (strong) | C=O stretch | Carboxylic Acid |

| 1450-1600 | C=C stretch | Aromatic/Furan Ring |

| 1210-1320 | C-O stretch | Carboxylic Acid/Furan |

| 1000-1100 | C-F stretch | Aryl Fluoride |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis of Chiral Analogs.

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Circular Dichroism (CD) spectroscopy is the most widely used method for the stereochemical elucidation of chiral compounds in solution. A CD spectrum is obtained by measuring the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. This differential absorption is only observed for chiral molecules and is reported as molar ellipticity [θ].

The CD spectrum of a chiral molecule is highly sensitive to its absolute configuration and conformation. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. This characteristic makes CD spectroscopy an invaluable tool for distinguishing between enantiomers and determining the enantiomeric excess of a sample.

In the context of chiral analogs of this compound, the introduction of a stereocenter would render the molecule optically active. For instance, if a chiral substituent were introduced at a position on the benzofuran ring or on the carboxylic acid side chain, the resulting enantiomers could be analyzed by CD spectroscopy. The resulting CD spectrum would exhibit characteristic positive or negative bands, known as Cotton effects, which are directly related to the spatial arrangement of the atoms and chromophores around the chiral center.

Research on related benzofuran derivatives has demonstrated the utility of CD spectroscopy in stereochemical analysis. For example, studies on dihydrobenzofuran lignans have utilized CD spectroscopy to establish the absolute configuration of the chiral centers. The sign and intensity of the Cotton effects in the CD spectra of these compounds are correlated with the stereochemistry of the molecule, often aided by computational calculations to predict the expected CD spectrum for a given absolute configuration.

A study on steroids with 2,3-dihydro-1-benzofuran chromophores established a helicity rule where the P/M helicity of the heteroring leads to a negative/positive CD signal within the α-band rsc.org. This principle could be extended to chiral analogs of this compound, where the conformation of the molecule would influence the observed CD spectrum.

Furthermore, the interaction of benzofuran derivatives with biomacromolecules, such as proteins, can be investigated using CD spectroscopy. Studies have shown that the binding of benzofurans to proteins like bovine serum albumin (BSA) can induce changes in the protein's secondary structure, which can be monitored by changes in the CD spectrum of the protein nih.gov. This application is particularly relevant for understanding the mechanism of action of potentially bioactive chiral benzofuran derivatives.

The table below provides examples of benzofuran-related compounds and other molecules for which chiroptical spectroscopy has been a key analytical tool for stereochemical characterization. While not direct analogs of this compound, they illustrate the principles and applications of the technique.

| Compound Class | Specific Example(s) | Application of Chiroptical Spectroscopy |

| Dihydrobenzofuran Steroids | Steroids with 2,3-dihydrobenzo[b]furan chromophores | Determination of absolute conformation based on the helicity of the heteroring rsc.org. |

| 4-Nitrophenyl-functionalized benzofurans | BF1 and BDF1 | Studying the interaction and induced conformational changes in bovine serum albumin (BSA) nih.gov. |

Computational and Theoretical Investigations on 7 Fluoro 4 Methyl 1 Benzofuran 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of benzofuran (B130515) derivatives. physchemres.org DFT methods are favored for their balance of computational cost and accuracy in predicting electronic structures and properties. nih.gov Functionals such as B3LYP and UB3LYP, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to model these systems, providing deep insights into their behavior at a molecular level. researchgate.netresearchgate.net

Electronic Structure, Geometry Optimization, and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 7-Fluoro-4-methyl-1-benzofuran-2-carboxylic acid, this process would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.

Studies on the parent compound, 1-benzofuran-2-carboxylic acid, have shown that the benzofuran unit is essentially planar. researchgate.net It is expected that this compound would also possess a largely planar benzofuran core. The primary conformational flexibility would arise from the orientation of the carboxylic acid group relative to the fused ring system. The rotation around the C2-carboxyl bond would be a key focus of conformational analysis to identify the most stable conformer, which is typically the one with the lowest calculated energy. For similar compounds, the conformation where the carboxylic hydroxyl group is oriented away from the furan (B31954) oxygen has been identified as being highly stable. researchgate.net

Below is a table of selected optimized geometric parameters calculated for the parent molecule, 1-benzofuran-2-carboxylic acid, using DFT methods, which serves as a representative example.

| Parameter | Bond/Angle | Calculated Value (UB3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length (Å) | C2-C3 | 1.41553 |

| C8-O18 | 1.37890 | |

| C14=O15 | 1.22158 | |

| C14-O16 | 1.36592 | |

| Bond Angle (°) | C1-O18-C7 | 105.56370 |

| O18-C1-C2 | 110.95958 | |

| C1-C2-C3 | 119.02904 | |

| O15-C14-O16 | 125.46657 |

Data derived from a DFT study on the related compound 1-benzofuran-2-carboxylic acid. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations would map the electron density distributions of the HOMO and LUMO across the molecule. Typically, in such aromatic systems, the HOMO and LUMO are distributed over the π-conjugated system of the benzofuran rings. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group would be expected to modulate the energies and distributions of these orbitals compared to the unsubstituted parent compound.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies. These include ionization potential, electron affinity, global hardness (η), and electrophilicity (ω), which further quantify the molecule's reactivity.

The table below presents FMO data and global reactivity descriptors for 1-benzofuran-2-carboxylic acid, providing a baseline for the expected values for its substituted derivatives.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Energy Gap (ΔE) | 4.735 |

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 1.632 |

| Global Hardness (η) | 2.367 |

| Electrophilicity (ω) | 3.374 |

Data derived from a DFT study on the related compound 1-benzofuran-2-carboxylic acid. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Active Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other species. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would reveal the most electron-rich sites to be the oxygen atoms of the carboxylic acid group and the furan ring, making them likely sites for hydrogen bonding and electrophilic interactions. The highly electronegative fluorine atom would also create a region of negative potential. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would be a site of strong positive potential, indicating its role as a hydrogen bond donor. This analysis is critical for predicting intermolecular interactions and identifying potential active sites for receptor binding. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway, including transition states and intermediates. For reactions involving this compound, such as esterification or amidation at the carboxylic acid group, DFT calculations can be used to determine the activation energies and reaction energies.

By locating the transition state structures—the highest energy points along the reaction coordinate—researchers can calculate the energy barriers for different potential pathways. nih.gov This allows for the prediction of the most favorable reaction mechanism. For instance, in a synthesis reaction, computational studies can help understand the regioselectivity and stereoselectivity by comparing the activation energies of competing pathways. acs.org This information is invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful complement to experimental characterization.

IR Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net For this compound, this would predict the positions of characteristic peaks, such as the O-H stretch of the carboxylic acid, the C=O stretch, and vibrations associated with the aromatic rings and C-F bond. Comparing calculated spectra with experimental FT-IR data helps in the definitive assignment of vibrational modes. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov These predictions are instrumental in assigning peaks in experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. This allows for the prediction of the absorption wavelengths (λ_max) in the UV-Visible spectrum, which correspond to the electronic excitations from occupied to unoccupied orbitals (e.g., HOMO to LUMO). researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase (in vacuo), Molecular Dynamics (MD) simulations offer a way to explore the conformational behavior of a molecule over time, often in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes.

For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal its conformational landscape—the various shapes the molecule adopts and the energy barriers between them. It would also provide detailed insight into the solute-solvent interactions, such as the formation and dynamics of hydrogen bonds between the carboxylic acid group and surrounding water molecules. This information is crucial for understanding the molecule's behavior in a biological or solution-phase chemical environment, which cannot be fully captured by static, gas-phase models.

Molecular Interactions and Mechanistic Insights of 7 Fluoro 4 Methyl 1 Benzofuran 2 Carboxylic Acid Derivatives

Investigation of Molecular Targets and Binding Interactions

The biological effects of benzofuran-2-carboxylic acid derivatives are rooted in their interactions with specific molecular targets. The nature and affinity of these binding events dictate the downstream cellular responses.

Carbonic Anhydrase Inhibition:

Derivatives of benzofuran-based carboxylic acids have been identified as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. Of particular interest are the tumor-associated isoforms, such as CA IX, which are overexpressed in hypoxic tumors and contribute to their growth and metastasis.

Research into novel benzofuran-based carboxylic acid derivatives has shown that these compounds can act as effective inhibitors of human carbonic anhydrase (hCA) isoforms. For instance, a series of benzofuran-containing carboxylic acids demonstrated submicromolar inhibitory activity against hCA IX, with a selective profile over other isoforms like hCA I and II. The inhibitory action of these compounds is often attributed to the coordination of the carboxylate group with the zinc ion in the enzyme's active site.

Table 1: Inhibitory Action of Selected Benzofuran-Based Carboxylic Acid Derivatives against hCA Isoforms Note: This table presents data for illustrative benzofuran (B130515) derivatives, not specifically 7-Fluoro-4-methyl-1-benzofuran-2-carboxylic acid.

| Compound | hCA I (KI μM) | hCA II (KI μM) | hCA IX (KI μM) | hCA XII (KI μM) |

|---|---|---|---|---|

| Derivative A | >10 | 6.8 | 0.85 | 4.2 |

| Derivative B | 8.2 | 3.1 | 0.72 | 5.1 |

| Derivative C | >10 | >10 | 0.59 | 3.7 |

Leukotrienes are pro-inflammatory mediators derived from arachidonic acid, and their biosynthesis is a key target for anti-inflammatory therapies. Benzofuran-2-carboxylic acid esters have been patented as inhibitors of leukotriene biosynthesis. google.com These compounds are proposed to act by inhibiting the 5-lipoxygenase enzyme, which catalyzes the initial step in the conversion of arachidonic acid to leukotrienes. google.com By blocking this enzyme, these derivatives can reduce the production of leukotrienes, thereby exerting an anti-inflammatory effect. google.com

While the benzofuran scaffold is versatile, there is currently a lack of specific research investigating the binding of this compound derivatives to histamine (B1213489) H3 receptors. Research on histamine H3 receptor antagonists has largely focused on other heterocyclic cores.

Tubulin, the protein subunit of microtubules, is a critical component of the cellular cytoskeleton and a validated target for anticancer drugs. Disruption of tubulin polymerization dynamics can lead to cell cycle arrest and apoptosis. Certain benzofuran derivatives have been shown to be potent inhibitors of tubulin polymerization. These compounds often bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules. The presence of halogen atoms, such as fluorine, on the benzofuran ring has been observed to enhance the anticancer activity of some derivatives, potentially by improving binding affinity through halogen bonding. mdpi.com

Biochemical Pathway Modulation

The interaction of benzofuran-2-carboxylic acid derivatives with their molecular targets can trigger a cascade of events that modulate various biochemical pathways, ultimately leading to cellular responses such as apoptosis and the interruption of cell signaling.

Several studies have demonstrated the pro-apoptotic potential of benzofuran derivatives in cancer cells. nih.govresearchgate.net The induction of apoptosis by these compounds can be concentration-dependent and may proceed through various mechanisms.

Halogenated derivatives of benzofurans have been shown to induce significant cytotoxic activity against cancer cell lines. researchgate.net Mechanistic studies indicate that this cytotoxicity is often linked to the induction of apoptosis. For example, some benzofuran derivatives have been observed to cause cell cycle arrest at the G2/M phase, a common consequence of tubulin polymerization inhibition, which subsequently leads to apoptosis. nih.gov The apoptotic process initiated by these compounds can be caspase-dependent, as evidenced by the increased activity of caspases 3 and 7 in treated cancer cells.

Table 2: Apoptotic Effects of Illustrative Benzofuran Derivatives on Cancer Cell Lines Note: This table presents data for illustrative benzofuran derivatives, not specifically this compound.

| Cell Line | Treatment | % Apoptotic Cells | Fold Increase in Caspase 3/7 Activity |

|---|---|---|---|

| HeLa | Control | 5% | 1.0 |

| HeLa | Derivative X (10 µM) | 45% | 3.5 |

| K562 | Control | 3% | 1.0 |

| K562 | Derivative Y (5 µM) | 60% | 4.2 |

Benzofuran derivatives can interfere with various cell signaling pathways that are crucial for cancer cell proliferation and survival. The anticancer activity of some benzofuran derivatives has been linked to the inhibition of pathways such as the hypoxia-inducible factor (HIF-1) pathway. The HIF-1 transcription factor is a key regulator of tumor adaptation to hypoxia and is involved in angiogenesis, cell survival, and metabolism. By inhibiting this pathway, benzofuran derivatives can potentially suppress tumor growth.

Furthermore, the anti-inflammatory effects of these compounds, such as the inhibition of leukotriene biosynthesis, also represent a form of biochemical pathway modulation that can have implications in both inflammation and cancer, as chronic inflammation is a known risk factor for tumorigenesis. nih.gov

Mechanistic Structure-Activity Relationship (SAR) Studies based on Molecular Interaction Profiling

Without specific experimental data on the molecular interactions of this compound derivatives with their biological targets, any SAR discussion remains speculative and based on extrapolation from related benzofuran series.

Computational Approaches to Ligand-Target Complex Analysis (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are powerful tools for predicting the binding modes of ligands within the active sites of target proteins and for elucidating the structural basis of their activity. nih.govresearchgate.net Such studies can provide valuable insights into the interactions that govern ligand binding, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

For derivatives of this compound, specific molecular docking studies detailing their interactions with particular protein targets are not extensively reported. However, computational analyses have been performed on other benzofuran-2-carboxylic acid derivatives. For example, a study on benzofuran-2-carboxylic acids as inhibitors of Pim-1 kinase used molecular docking to predict their binding interactions. nih.gov This study highlighted the importance of both acidic and basic groups for optimal interactions with the kinase's active site. nih.gov

A hypothetical molecular docking study of a derivative of this compound would involve:

Target Selection: Identifying a relevant biological target.

Ligand and Protein Preparation: Preparing the 3D structures of the ligand and the target protein for docking.

Docking Simulation: Using software to predict the binding pose and affinity of the ligand to the protein.

Analysis of Interactions: Visualizing and analyzing the predicted binding mode to identify key interactions with amino acid residues in the active site.

The results of such a study could be presented in a table format, as shown below for a hypothetical derivative targeting a generic kinase active site.

Table 1: Hypothetical Molecular Docking Results for a 7-Fluoro-4-methyl-1-benzofuran-2-carboxamide Derivative

| Interacting Residue | Interaction Type | Distance (Å) |

| LYS 67 | Hydrogen Bond (with C=O of amide) | 2.1 |

| GLU 91 | Hydrogen Bond (with N-H of amide) | 2.5 |

| VAL 52 | Hydrophobic Interaction | 3.8 |

| LEU 144 | Hydrophobic Interaction | 4.1 |

| PHE 145 | Pi-Pi Stacking (with benzofuran ring) | 4.5 |

This table is for illustrative purposes only and is not based on actual experimental data for the specified compound.

Such computational analyses, when combined with experimental biological data, can significantly contribute to understanding the SAR and guide the design of new, more potent derivatives. However, at present, specific and detailed ligand-target complex analyses for derivatives of this compound are not available in the public domain.

Emerging Research Avenues and Future Outlook for 7 Fluoro 4 Methyl 1 Benzofuran 2 Carboxylic Acid Research

Rational Design and De Novo Synthesis of Advanced Analogs with Tuned Properties

The future of research into 7-Fluoro-4-methyl-1-benzofuran-2-carboxylic acid will heavily rely on the principles of rational drug design to create advanced analogs with finely tuned biological and physicochemical properties. Structure-activity relationship (SAR) studies on various benzofuran (B130515) derivatives have consistently shown that the nature and position of substituents on the benzofuran core are critical determinants of biological activity. mdpi.comnih.gov For instance, the presence of halogens, such as the fluorine atom in the title compound, has been shown to enhance anticancer and anti-inflammatory effects, potentially by improving binding affinity through halogen bonding. nih.govnih.gov

Future rational design strategies could systematically explore modifications at three key positions:

The Benzene (B151609) Ring: The effects of altering the position of the fluorine atom (e.g., to position 5 or 6) or introducing additional halogen substituents could be investigated. The methyl group at position 4 could be replaced with other alkyl groups, electron-withdrawing groups (e.g., trifluoromethyl), or electron-donating groups (e.g., methoxy) to modulate the electronic landscape of the molecule and influence its interaction with biological targets. mdpi.com

The Furan (B31954) Ring: While the 2-carboxylic acid is a common feature in many bioactive benzofurans, derivatization of this group into esters, amides, or bioisosteres could profoundly impact potency, selectivity, and pharmacokinetic properties such as cell permeability and metabolic stability. researchgate.net

The 3-Position: Introducing substituents at the C-3 position of the furan ring is another viable strategy for expanding the chemical space and discovering novel biological activities.

To realize these rationally designed analogs, advanced de novo synthetic methodologies will be essential. Modern organic synthesis offers a toolkit of efficient and versatile methods for constructing highly substituted benzofuran cores. nih.gov These include transition-metal-catalyzed reactions, such as palladium- and copper-catalyzed intramolecular cyclizations, which allow for the rapid assembly of the benzofuran nucleus from readily available starting materials. acs.orgnih.govacs.org Furthermore, the development of one-pot protocols and cascade reactions can streamline the synthesis of complex analogs, making the exploration of a diverse chemical space more feasible and efficient. nih.govrsc.org

Application of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of novel therapeutic agents based on the this compound scaffold. These computational techniques can significantly accelerate the drug discovery pipeline by predicting molecular properties and prioritizing candidates for synthesis, thereby reducing the time and cost associated with traditional trial-and-error approaches. stanford.eduacs.org

Future research can leverage AI and ML in several key areas:

Predictive Bioactivity Modeling: By training ML models on large datasets of known benzofuran derivatives and their biological activities, it is possible to develop robust quantitative structure-activity relationship (QSAR) models. rsc.orgtandfonline.com These models can then be used to predict the biological activity of virtual libraries of novel analogs of this compound against various targets (e.g., kinases, enzymes, receptors), allowing researchers to focus synthetic efforts on compounds with the highest probability of success. nih.govresearchgate.net

ADMET Prediction: A significant hurdle in drug development is poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). ML algorithms can be trained to predict these properties based on molecular structure alone. nih.gov Applying these models early in the design phase can help in silico screening of analogs of the title compound to filter out molecules likely to fail later in development due to undesirable ADMET characteristics.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the models with the this compound scaffold as a starting point and defining a desired activity profile, these algorithms can generate novel, optimized structures that medicinal chemists may not have conceived through traditional methods.

Exploration of Novel Biochemical Mechanisms and Unconventional Biological Targets

The benzofuran scaffold is known to interact with a wide array of biological targets, demonstrating activities such as kinase inhibition and anticancer effects. rsc.orgrsc.orgscienceopen.comresearchgate.net A key future direction for this compound research is to move beyond established targets and explore novel biochemical pathways and unconventional biological targets.

Many benzofuran derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov Research could focus on screening this compound and its analogs against a broad panel of kinases, including less-explored members of the kinome, to identify novel and selective inhibitors. tandfonline.comnih.gov For example, targets like Aurora B kinase, cyclin-dependent kinase 2 (CDK2), PI3K, and VEGFR-2 have been successfully inhibited by benzofuran-based molecules. tandfonline.comnih.govnih.govresearchgate.net

Beyond kinases, other unconventional targets could be explored:

Epigenetic Modulators: Targets such as histone lysine-specific demethylase 1 (LSD1) are emerging as critical players in cancer therapy. The potential for benzofuran derivatives to inhibit such targets has been demonstrated and represents a promising avenue. researchgate.net

Protein-Protein Interactions (PPIs): Disrupting pathological PPIs is a challenging but increasingly important therapeutic strategy. The rigid benzofuran scaffold could serve as a valuable template for designing molecules that can effectively interfere with these interactions.

Metabolic Enzymes: Targeting enzymes involved in cancer metabolism is another area of intense research. Screening campaigns could reveal unexpected inhibitory activity against key metabolic targets.

Elucidating the precise mechanism of action for any identified activity will be paramount. This includes determining whether inhibition is competitive, non-competitive, or allosteric, and understanding the downstream cellular effects, such as the induction of apoptosis or cell cycle arrest. rsc.org

Development of Analytical Probes and Chemical Tools Utilizing the Benzofuran Scaffold

The intrinsic photophysical properties of the benzofuran ring system make it an attractive scaffold for the development of chemical tools and analytical probes for use in chemical biology and diagnostics. rsc.org The benzofuran core can exhibit fluorescence, and its properties can be modulated by the introduction of various substituents. nih.govnih.govscispace.com

Future research could focus on repurposing the this compound structure to create sophisticated molecular probes. The 2-carboxylic acid group provides a convenient "handle" for chemical modification, allowing for the attachment of other functional moieties. nih.gov Potential applications include:

Fluorescent Probes for Bioimaging: By conjugating the benzofuran scaffold to specific targeting ligands (e.g., peptides or small molecules that bind to a particular protein), researchers can design probes that accumulate in specific cellular compartments or tissues, enabling fluorescent imaging of biological processes. researchgate.net

Activity-Based Probes: Analogs could be designed to covalently bind to the active site of a specific enzyme. This would create a powerful tool for identifying and quantifying enzyme activity directly in complex biological samples.

Sensors for Analytes: The fluorescence of the benzofuran core can be sensitive to its local environment. By incorporating recognition elements for specific metal ions, reactive oxygen species, or other small molecules, it is possible to develop fluorescent sensors that report on the presence and concentration of these analytes within living cells.

Sustainable Synthesis and Biocatalytic Approaches in Benzofuran Chemistry

As the chemical industry moves towards more environmentally friendly practices, the development of sustainable and green synthetic methods for producing this compound and its derivatives is a critical research avenue. nih.gov This involves minimizing waste, reducing energy consumption, and using less hazardous reagents and solvents.

Several innovative strategies can be applied to the synthesis of benzofurans:

Catalytic Methods: The use of reusable heterogeneous catalysts can simplify product purification and reduce waste. researchgate.net Exploring earth-abundant metal catalysts (e.g., iron, nickel) as alternatives to precious metals like palladium is another key goal. acs.orgresearchgate.net

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple chemical transformations occur in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce solvent usage and waste generation. researchgate.net

Green Solvents: Replacing traditional volatile organic solvents with more benign alternatives, such as water, ionic liquids, or supercritical fluids, can dramatically reduce the environmental footprint of the synthesis. organic-chemistry.org

Furthermore, biocatalysis presents a powerful approach for sustainable synthesis. The use of enzymes to catalyze specific reactions can offer unparalleled selectivity (regio-, chemo-, and enantioselectivity) under mild, aqueous conditions. Future research could explore the use of engineered enzymes to perform key steps in the synthesis of advanced benzofuran analogs, leading to cleaner and more efficient manufacturing processes.

Q & A

Q. What synthetic methodologies are employed for the laboratory-scale preparation of 7-fluoro-4-methyl-1-benzofuran-2-carboxylic acid?

Methodological Answer: A common approach involves hydrolyzing ester precursors under basic conditions. For example, refluxing ethyl 7-fluoro-4-methyl-1-benzofuran-2-carboxylate with potassium hydroxide (KOH) in a methanol/water mixture, followed by acidification with HCl, yields the carboxylic acid. Purification via column chromatography (ethyl acetate as eluent) ensures high purity. This method mirrors protocols used for structurally analogous benzofuran carboxylic acids .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Identifies substituent patterns (e.g., fluorine coupling in 1H NMR, methyl group integration).

- LC-MS : Validates molecular weight (expected m/z: 208.15 for C₁₀H₇FO₃).

- X-ray crystallography : Resolves stereoelectronic effects; intermolecular O–H···O hydrogen bonds in crystal structures confirm dimerization trends observed in related benzofuran derivatives .

Q. How should researchers design solubility studies for this carboxylic acid derivative?

Methodological Answer: Perform pH-dependent solubility profiling (pH 2–12) using UV-Vis spectroscopy. Assess logP values via the shake-flask method (octanol/water partition coefficient) to guide solvent selection for biological assays. Acidic conditions (pH < pKa ~3.5) enhance aqueous solubility due to carboxylate ionization .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental spectral data for this benzofuran derivative?

Methodological Answer: Cross-validate density functional theory (DFT)-optimized geometries with X-ray crystallographic data (e.g., planarity of the benzofuran core). Re-examine solvent effects in NMR simulations and verify substituent electronic contributions through Hammett analysis. For example, fluorine’s electron-withdrawing effect may alter chemical shifts unpredictably in polar solvents .

Q. What strategies mitigate byproduct formation during the introduction of electron-withdrawing groups (e.g., fluorine) on the benzofuran ring?

Methodological Answer: